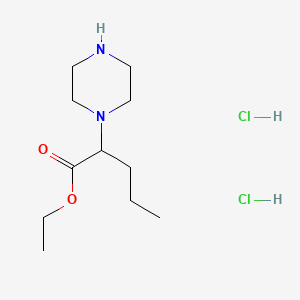

Ethyl2-(piperazin-1-yl)pentanoatedihydrochloride

Description

Ethyl 2-(piperazin-1-yl)pentanoate dihydrochloride is a synthetic organic compound featuring a pentanoate ester backbone substituted with a piperazine ring at the second carbon position, formulated as a dihydrochloride salt. The dihydrochloride salt enhances aqueous solubility and stability, making it suitable for pharmaceutical applications . Piperazine derivatives are widely explored in drug discovery due to their versatility in interacting with biological targets, such as enzymes and receptors.

Properties

Molecular Formula |

C11H24Cl2N2O2 |

|---|---|

Molecular Weight |

287.22 g/mol |

IUPAC Name |

ethyl 2-piperazin-1-ylpentanoate;dihydrochloride |

InChI |

InChI=1S/C11H22N2O2.2ClH/c1-3-5-10(11(14)15-4-2)13-8-6-12-7-9-13;;/h10,12H,3-9H2,1-2H3;2*1H |

InChI Key |

VCHYZPDXNCBBMK-UHFFFAOYSA-N |

Canonical SMILES |

CCCC(C(=O)OCC)N1CCNCC1.Cl.Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl2-(piperazin-1-yl)pentanoatedihydrochloride typically involves the reaction of ethyl 2-bromopentanoate with piperazine. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction. The product is then purified and converted to its dihydrochloride salt form by treatment with hydrochloric acid.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions, such as temperature and pH, can optimize the production process.

Chemical Reactions Analysis

Types of Reactions

Ethyl2-(piperazin-1-yl)pentanoatedihydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert the compound to its corresponding amine derivatives.

Substitution: Nucleophilic substitution reactions can introduce different functional groups into the piperazine ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield N-oxides, while reduction can produce amine derivatives.

Scientific Research Applications

Ethyl2-(piperazin-1-yl)pentanoatedihydrochloride has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.

Industry: It is used in the production of various chemical products, including polymers and coatings.

Mechanism of Action

The mechanism of action of Ethyl2-(piperazin-1-yl)pentanoatedihydrochloride involves its interaction with specific molecular targets. The piperazine ring can interact with various enzymes and receptors, modulating their activity. This interaction can lead to changes in cellular pathways, resulting in the compound’s observed biological effects.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Features

Key structural analogs and their properties are summarized below:

*Hypothesized based on HDAC inhibitor analogs with piperazine moieties .

Key Comparative Insights

Substitution Patterns and Bioactivity

- N-4 Position Significance: In 3-[(4-substituted piperazin-1-yl)methyl]-1H-indole derivatives, substitution at the N-4 position of piperazine (e.g., methyl or ethyl groups) correlates with cytotoxic potency (IC₅₀ <10 μM) . Ethyl 2-(piperazin-1-yl)pentanoate dihydrochloride’s ethyl-pentanoate substituent at C2 may similarly influence target binding, though its exact biological target remains unconfirmed.

- Salt Form Advantages : The dihydrochloride salt in the target compound and Imp. C improves solubility compared to free-base analogs, critical for bioavailability. Pioglitazone hydrochloride’s formulation leverages this for oral antidiabetic efficacy .

Therapeutic Potential

- Oncology: Piperazine-containing HDAC inhibitors (e.g., vorinostat analogs) show antitumor activity .

- Metabolic Disorders : Pioglitazone’s piperazine-thiazolidinedione structure enables PPARγ agonism . While the target compound lacks a thiazolidinedione core, its piperazine moiety could theoretically interact with metabolic receptors if appropriately substituted.

Research Findings and Data

Cytotoxicity and HDAC Inhibition

- Indole-Piperazine Derivatives : Substitution at N-4 of piperazine (e.g., ethyl or methyl) reduces IC₅₀ values in cancer cell lines, suggesting that steric and electronic effects at this position are critical .

- Salt Form vs. Free Base : Dihydrochloride salts generally exhibit higher solubility (e.g., >50 mg/mL in water for Imp. C ) compared to free bases, which often require organic solvents for dissolution.

Pharmacokinetic Considerations

- Ester vs.

- Metabolic Stability: Piperazine rings are prone to oxidative metabolism. The dihydrochloride form may slow degradation, extending half-life compared to non-salt analogs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.